

Application Note: Endothelial Cell Migration Assay Using Angiogenin Fragment (108-123)

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Compound of Interest

Compound Name: Angiogenin Fragment (108-123)

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably tumor growth and metastasis. A key regulator of angiogenesis is Angiogenin (ANG), a 14 kDa protein that promotes the migration and proliferation of endothelial cells. The C-terminal fragment of Angiogenin, specifically the peptide **Angiogenin Fragment (108-123)**, has been identified as an inhibitor of Angiogenin's pro-angiogenic activities.^{[1][2]} This application note provides detailed protocols for utilizing **Angiogenin Fragment (108-123)** in endothelial cell migration assays, offering a valuable tool for studying the mechanisms of angiogenesis inhibition.

This document outlines two standard methods for assessing endothelial cell migration: the Transwell (or Boyden chamber) assay and the Wound Healing (or scratch) assay. Furthermore, it details the known signaling pathways of Angiogenin and the inhibitory mechanism of its C-terminal fragment.

Data Presentation

The inhibitory effect of **Angiogenin Fragment (108-123)** is concentration-dependent. While specific IC₅₀ values for migration inhibition are not extensively published, the apparent inhibition constant (K_i) for the inhibition of Angiogenin's ribonucleolytic activity by a similar C-

terminal fragment provides a strong basis for determining effective concentrations in cell-based assays.

Parameter	Value	Reference
Inhibitor	Angiogenin Fragment (108-123)	
Target	Angiogenin	
Apparent Inhibition Constant (Ki) for tRNA degradation	278 μ M	[3]
Recommended Concentration Range for Migration Assays	100 - 500 μ M	Based on Ki
Positive Control (Stimulator)	Recombinant Human Angiogenin	
Recommended Concentration of Angiogenin	1 - 10 ng/mL	

Experimental Protocols

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic response of endothelial cells to a chemoattractant, in this case, Angiogenin, and the ability of **Angiogenin Fragment (108-123)** to inhibit this migration.

[3][4][5]

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Endothelial Cell Basal Medium (serum-free)
- Recombinant Human Angiogenin

- **Angiogenin Fragment (108-123)**
- 24-well Transwell plates (8 µm pore size)
- Fetal Bovine Serum (FBS)
- PBS, Trypsin-EDTA
- Calcein AM or Crystal Violet stain

Protocol:

- Cell Preparation:
 - Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
 - Starve the cells in Endothelial Cell Basal Medium for 4-6 hours prior to the assay.
 - Harvest the cells using Trypsin-EDTA, neutralize with growth medium, and centrifuge.
 - Resuspend the cell pellet in serum-free Endothelial Cell Basal Medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - In the lower chamber of the 24-well plate, add 600 µL of Endothelial Cell Basal Medium containing the desired concentration of Recombinant Human Angiogenin (e.g., 10 ng/mL) as the chemoattractant. For the negative control, add basal medium only.
 - In the upper chamber (the insert), add 100 µL of the HUVEC suspension.
 - To test the inhibitory effect, add various concentrations of **Angiogenin Fragment (108-123)** (e.g., 100 µM, 250 µM, 500 µM) to both the upper and lower chambers along with the cells and Angiogenin.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

- Quantification:
 - After incubation, carefully remove the inserts.
 - With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
 - Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein AM.
 - Wash the inserts with PBS and allow them to air dry.
 - Image the membrane using a microscope and count the migrated cells in several random fields.
 - Alternatively, for Crystal Violet staining, the dye can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm.

Wound Healing (Scratch) Assay

This method measures the collective migration of a sheet of cells to close a mechanically created "wound".^[6]

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- Endothelial Cell Basal Medium (serum-free)
- Recombinant Human Angiogenin
- **Angiogenin Fragment (108-123)**
- 24-well plates

- p200 pipette tip or a cell scraper
- Microscope with a camera

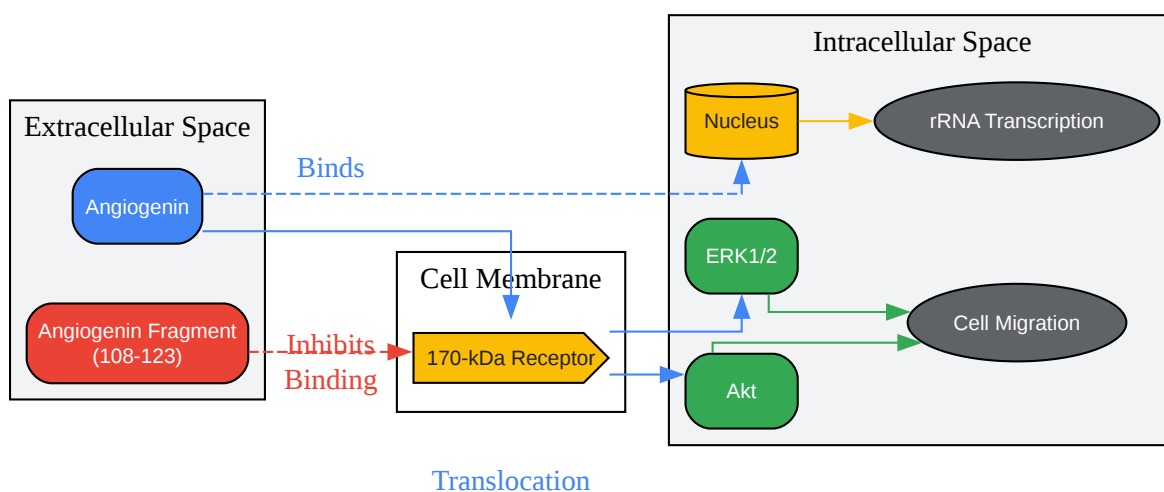
Protocol:

- Cell Seeding:
 - Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
- Wound Creation:
 - Once the cells are confluent, gently create a scratch or "wound" in the monolayer using a sterile p200 pipette tip.
 - Wash the wells with PBS to remove detached cells.
- Treatment:
 - Replace the PBS with 200 μ L of Endothelial Cell Basal Medium.
 - Add Recombinant Human Angiogenin (e.g., 10 ng/mL) to stimulate migration. For the negative control, add basal medium only.
 - To test the inhibitor, add different concentrations of **Angiogenin Fragment (108-123)** along with Angiogenin.
- Imaging and Analysis:
 - Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
 - Measure the width of the wound at multiple points for each condition at each time point.
 - Calculate the percentage of wound closure using the formula: % Wound Closure = $[(\text{Initial Wound Area} - \text{Wound Area at Time T}) / \text{Initial Wound Area}] \times 100$

Signaling Pathways and Mechanism of Inhibition

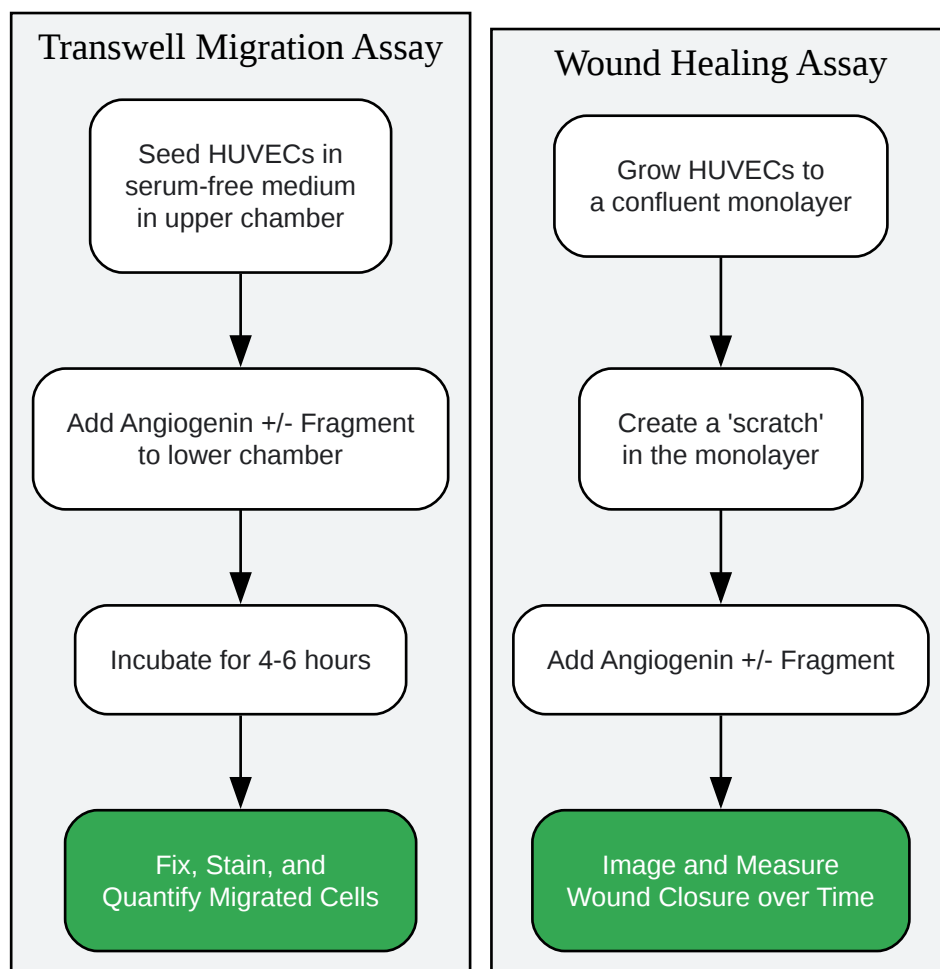
Angiogenin stimulates endothelial cell migration through a multi-step signaling cascade. It binds to a putative 170-kDa cell surface receptor, which leads to the activation of downstream signaling pathways, including the ERK1/2 and Akt pathways. This signaling promotes cell motility and invasion. Subsequently, Angiogenin is internalized and translocates to the nucleus, where it enhances the transcription of ribosomal RNA (rRNA), a crucial step for cell proliferation and protein synthesis required for migration.

Angiogenin Fragment (108-123), being a C-terminal peptide, is believed to interfere with the binding of Angiogenin to its cell surface receptor or to disrupt the downstream signaling events, thereby inhibiting endothelial cell migration.



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Caption: Angiogenin signaling pathway and inhibition by its fragment.



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Caption: Workflow for endothelial cell migration assays.

Conclusion

The protocols and data presented in this application note provide a robust framework for investigating the inhibitory effects of **Angiogenin Fragment (108-123)** on endothelial cell migration. These assays are valuable tools for screening anti-angiogenic compounds and for elucidating the molecular mechanisms that govern angiogenesis. The provided diagrams offer a clear visualization of the experimental workflows and the underlying signaling pathways, aiding in the design and interpretation of experiments in the field of angiogenesis research and drug development.

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